molecular formula C6H15ClN2 B3111807 [(3S)-1-Methylpyrrolidin-3-yl]methanamine dihydrochloride CAS No. 1860033-51-7

[(3S)-1-Methylpyrrolidin-3-yl]methanamine dihydrochloride

Cat. No.: B3111807
CAS No.: 1860033-51-7
M. Wt: 150.65 g/mol
InChI Key: QKYJYFADIGZPFZ-RGMNGODLSA-N
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Description

[(3S)-1-Methylpyrrolidin-3-yl]methanamine dihydrochloride is a chiral pyrrolidine derivative with a methyl substituent at the 1-position and a methanamine group at the 3-position of the pyrrolidine ring. The dihydrochloride salt enhances its solubility in aqueous and polar solvents, making it suitable for pharmaceutical and chemical synthesis applications. This compound is structurally classified as a secondary amine, with stereochemical specificity (S-configuration) influencing its biological interactions.

Properties

CAS No.

1860033-51-7

Molecular Formula

C6H15ClN2

Molecular Weight

150.65 g/mol

IUPAC Name

[(3S)-1-methylpyrrolidin-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C6H14N2.ClH/c1-8-3-2-6(4-7)5-8;/h6H,2-5,7H2,1H3;1H/t6-;/m0./s1

InChI Key

QKYJYFADIGZPFZ-RGMNGODLSA-N

SMILES

CN1CCC(C1)CN.Cl.Cl

Isomeric SMILES

CN1CC[C@H](C1)CN.Cl

Canonical SMILES

CN1CCC(C1)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-1-Methylpyrrolidin-3-yl]methanamine dihydrochloride typically involves the reaction of 1-methylpyrrolidine with formaldehyde and hydrogen chloride. The reaction conditions often include a controlled temperature environment and the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

[(3S)-1-Methylpyrrolidin-3-yl]methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Various substituted amines depending on the reagents used

Scientific Research Applications

[(3S)-1-Methylpyrrolidin-3-yl]methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and as a precursor in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of [(3S)-1-Methylpyrrolidin-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares [(3S)-1-Methylpyrrolidin-3-yl]methanamine dihydrochloride with structurally related compounds, emphasizing molecular features, physicochemical properties, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Notes
This compound Not provided C₆H₁₅N₂·2HCl ~183.1 (free base: 114.2) Chiral S-configuration; dihydrochloride salt High solubility due to salt form; potential CNS activity
(3S)-(+)-3-Aminopyrrolidine dihydrochloride 116183-83-6 C₄H₁₁N₂·2HCl 175.1 3-aminopyrrolidine scaffold; no methyl substitution Used in peptide synthesis and as a ligand in asymmetric catalysis
(3-Methylpyrrolidin-3-yl)methanamine dihydrochloride 1630907-02-6 C₆H₁₅N₂·2HCl ~183.1 Racemic mixture; methyl at pyrrolidine 3-position Structural isomer; similar solubility but differing stereoselectivity
1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride Not provided C₈H₁₅Cl₂N₃ 224.13 Pyrimidine substituent; dihydrochloride salt Likely used in kinase inhibitor research
(R)-3-Methylpyrrolidine hydrochloride 235093-98-8 C₅H₁₂N·HCl 137.6 R-configuration; no methanamine group Simpler structure; limited bioactivity data

Key Differences and Implications

Stereochemistry : The S-configuration of the target compound distinguishes it from racemic analogs (e.g., 1630907-02-6) and R-enantiomers (e.g., 235093-98-8), which may exhibit divergent binding affinities in chiral environments .

Substituent Effects: The methyl group at the 1-position and methanamine at the 3-position enhance steric bulk and hydrogen-bonding capacity compared to simpler analogs like (3S)-(+)-3-aminopyrrolidine dihydrochloride .

Salt Form: Dihydrochloride salts generally offer superior aqueous solubility over free bases or mono-salts, critical for in vivo studies.

Heterocyclic Variations : Compounds with pyrimidine (e.g., C₈H₁₅Cl₂N₃) or fluoropyridinyl groups (e.g., (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride) exhibit distinct electronic profiles, favoring interactions with aromatic binding pockets in enzymes or receptors .

Research and Application Insights

  • Medicinal Chemistry : Pyrrolidine derivatives are prevalent in FDA-approved drugs (e.g., antipsychotics, antivirals). The target compound’s stereochemistry and substituents position it as a candidate for optimizing pharmacokinetic properties in lead optimization .
  • Chemical Synthesis: Similar compounds like (3S)-(+)-3-aminopyrrolidine dihydrochloride are employed in peptide modifications and catalyst design, suggesting analogous utility for the target molecule .
  • Limitations : Lack of CAS-specific data for the target compound underscores the need for further experimental characterization, particularly regarding stability, toxicity, and biological activity.

Biological Activity

[(3S)-1-Methylpyrrolidin-3-yl]methanamine dihydrochloride is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

This compound is a hydrochloride salt derived from the amine structure of 1-methylpyrrolidine. Its molecular formula is C6_6H15_{15}Cl2_2N, and it is characterized by the presence of a pyrrolidine ring, which contributes to its biological activity. The compound is often used as a building block in the synthesis of more complex molecules due to its reactive amine group .

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It may function as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The precise molecular targets can vary based on the application context, including potential therapeutic uses .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • CNS Activity : Studies suggest that compounds related to this structure may exhibit anxiolytic and antidepressant effects by acting on serotonin receptors, specifically 5-HT1B antagonists.
  • Neurotransmitter Modulation : The compound has been investigated for its potential to modulate neurotransmitter systems, which could be beneficial in treating conditions like depression and anxiety .

Case Studies

  • Anxiolytic and Antidepressant Potential :
    A study explored the effects of selective 5-HT1B antagonists, including derivatives of this compound. The findings indicated significant anxiolytic effects in animal models, suggesting its potential for therapeutic applications in anxiety disorders .
  • Binding Affinity Studies :
    Research involving competitive radioligand binding assays demonstrated that derivatives of this compound exhibited varying affinities for muscarinic acetylcholine receptors (M1_1-M5_5). Compounds with high affinity for M1_1 receptors were noted for their potential in treating neurological disorders such as Parkinson's disease .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
CNS ActivityAnxiolytic and antidepressant effects
Neurotransmitter ModulationModulation of serotonin receptors
Binding AffinityHigh affinity for muscarinic receptors

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(3S)-1-Methylpyrrolidin-3-yl]methanamine dihydrochloride, and how can enantiomeric purity be maintained?

  • Methodology : The synthesis typically involves palladium-catalyzed coupling reactions to construct the pyrrolidine ring, followed by chiral resolution to isolate the (3S)-enantiomer. For example, asymmetric hydrogenation or enzymatic resolution can achieve >97% enantiomeric excess (e.e.). Post-synthetic steps include dihydrochloride salt formation under anhydrous HCl conditions . Analytical techniques like chiral HPLC or polarimetry are critical for verifying purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak® AD-H) validate enantiopurity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (201.14 g/mol) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation.
  • Storage : Store at room temperature in airtight, light-resistant containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its binding affinity to biological targets?

  • Methodology :

  • Molecular Docking Studies : Compare the (3S)-enantiomer with its (3R)-counterpart using software like AutoDock Vina to predict binding modes to receptors (e.g., sigma-1 or dopamine receptors).
  • Pharmacological Assays : Conduct radioligand binding assays to quantify IC50_{50} values. The (3S)-configuration often shows higher selectivity due to spatial compatibility with hydrophobic binding pockets .

Q. What strategies can address discrepancies in reported biological activity data for this compound?

  • Methodology :

  • Meta-Analysis : Systematically review studies to identify variables (e.g., assay conditions, cell lines).
  • Dose-Response Curves : Replicate experiments across multiple concentrations (e.g., 1 nM–100 µM) to establish reproducibility.
  • Structural Analog Comparison : Benchmark against analogs like (3S)-(+)-3-Aminopyrrolidine dihydrochloride (CAS 116183-83-6) to isolate stereochemical effects .

Q. How can structural modifications enhance the pharmacokinetic profile of this compound?

  • Methodology :

  • Pro-drug Design : Introduce acetyl or tert-butoxycarbonyl (Boc) groups to improve oral bioavailability.
  • Metabolic Stability Testing : Use liver microsomes to assess cytochrome P450 interactions.
  • In Vivo Studies : Evaluate half-life and clearance rates in rodent models post-optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(3S)-1-Methylpyrrolidin-3-yl]methanamine dihydrochloride
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[(3S)-1-Methylpyrrolidin-3-yl]methanamine dihydrochloride

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